

Molidustat clinical trial inclusion criteria for renal anemia

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Compound Focus: Molidustat

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Clinical Trial Designs and Inclusion Criteria

The phase III "MIYABI" program comprised multiple studies to evaluate the efficacy and safety of **molidustat** compared to erythropoiesis-stimulating agents (ESAs) like darbepoetin alfa [1] [2]. The core design and patient eligibility criteria for these studies are summarized below.

Table 1: Design and Key Inclusion Criteria of Phase III MIYABI Trials

Trial Identifier & Name	Patient Population	Key Inclusion Criteria (Hemoglobin)	Trial Design & Comparator	Primary Efficacy Endpoint(s)
MIYABI ND-C (NCT03350321) [1] NDD-CKD, ESA-naïve Mean Hb between ≥80 and <100 g/L [2] (approx. 8.0-10.0 g/dL) Randomized, open-label, parallel-group vs. Darbepoetin alfa (52 weeks) [1] • Mean Hb during weeks 30-36 within target range (110-130 g/L) • Non-inferiority of Hb change from baseline [1] MIYABI ND-M (NCT03350347) [1] [3] NDD-CKD, on ESA Mean Hb between ≥100 and <130 g/L [2] (approx. 10.0-13.0 g/dL) Randomized, open-label, parallel-group vs. Darbepoetin alfa (52 weeks) [1] • Mean Hb during weeks 30-36 within target range (110-130 g/L) • Non-inferiority of Hb change from baseline [1] MIYABI HD-M (NCT03543657) [2] DD-CKD (Hemodialysis), on ESA Mean Hb between ≥95 and <120 g/L (approx. 9.5-12.0 g/dL) Randomized, double-blind, double-dummy, active-controlled vs. Darbepoetin alfa (52 weeks) [2] • Non-inferiority of Hb change from baseline [2]				

MIYABI HD-C (NCT03351166) [2] | DD-CKD (Hemodialysis), **ESA-naïve** | Mean Hb between **≥80 and <100 g/L** [2] (approx. **8.0-10.0 g/dL**) | Single-arm, multicenter (24-week treatment) [2] | Rate of rise in Hb (g/L/week) at first dose change up to week 8 [2] | | **MIYABI PD** (NCT03418168) [2] | DD-CKD (Peritoneal Dialysis), **with or without ESA** | ESA-untreated: ≥80 and <110 g/L; ESA-treated: ≥100 and <130 g/L [2] | Single-arm, multicenter (36-week treatment) [2] | Responder rate [2] |

General Inclusion and Exclusion Principles: Across the trials, general inclusion criteria required adults (aged ≥20 years in Japan trials) with a diagnosis of renal anemia due to CKD [2] [3]. Key **exclusion criteria** typically encompassed conditions such as:

- Non-renal anemia causes
- Recent history of thromboembolic events or cardiovascular incidents
- Uncontrolled hypertension
- Certain types of cancer [2] [4]

Efficacy and Safety Data Summary

A 2024 meta-analysis of six randomized controlled trials provides a consolidated view of **molidustat's** performance against placebos and ESAs [5] [6].

Table 2: Efficacy and Iron Metabolism Outcomes from Meta-Analysis (2024)

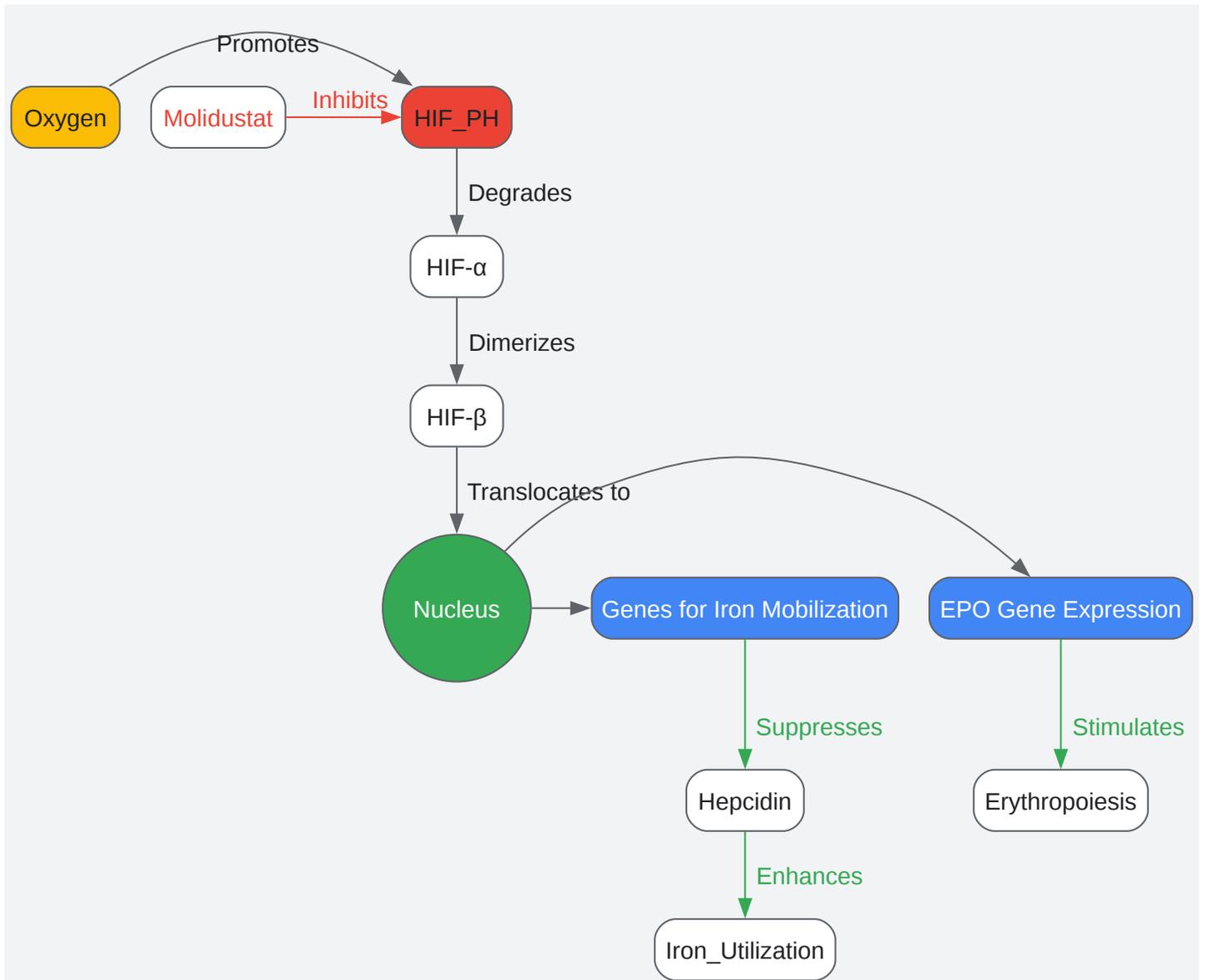
Outcome Measure	Patient Population	Molidustat vs. Placebo (Mean Difference)	Molidustat vs. ESA (Mean Difference)
Change in Hb (Δ Hb)	NDD-CKD	+1.47 g/dL (95% CI: 1.18 to 1.75; P<0.00001) [5] [6]	+0.25 g/dL (95% CI: 0.09 to 0.40; P=0.002) [5] [6]
Change in Hepcidin (Δ hepcidin)	NDD-CKD	-20.66 (95% CI: -31.67 to -9.66; P=0.0002) [5] [6]	-24.51 (95% CI: -29.12 to -19.90; P<0.00001) [5] [6]
Change in Iron (Δ iron)	NDD-CKD	Not Reported	-11.85 (95% CI: -15.52 to -8.18; P<0.00001) [5]
Change in TSAT (Δ TSAT)	NDD-CKD	Not Reported	-5.29 (95% CI: -6.81 to -3.78; P<0.00001) [5]

Outcome Measure	Patient Population	Molidustat vs. Placebo (Mean Difference)	Molidustat vs. ESA (Mean Difference)
Change in Ferritin (Δ ferritin)	NDD-CKD	-90.01 (95% CI: -134.77 to -45.25; P<0.00001) [5]	Not Significant [5]
Change in Hb (Δ Hb)	DD-CKD	Not Applicable	-0.18 g/dL (95% CI: -0.47 to 0.11; P=0.23) [5] [6]

Safety Profile: The meta-analysis found **no significant difference** in the incidence of serious adverse events (SAEs), mortality, and cardiovascular adverse events between **molidustat** and ESA treatment groups [5] [6]. This indicates that **molidustat** has a comparable safety profile to ESAs in the treatment of renal anemia.

Molecular Mechanism and Experimental Protocol

Mechanism of Action Molidustat is an oral inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). Its mechanism can be visualized as follows:

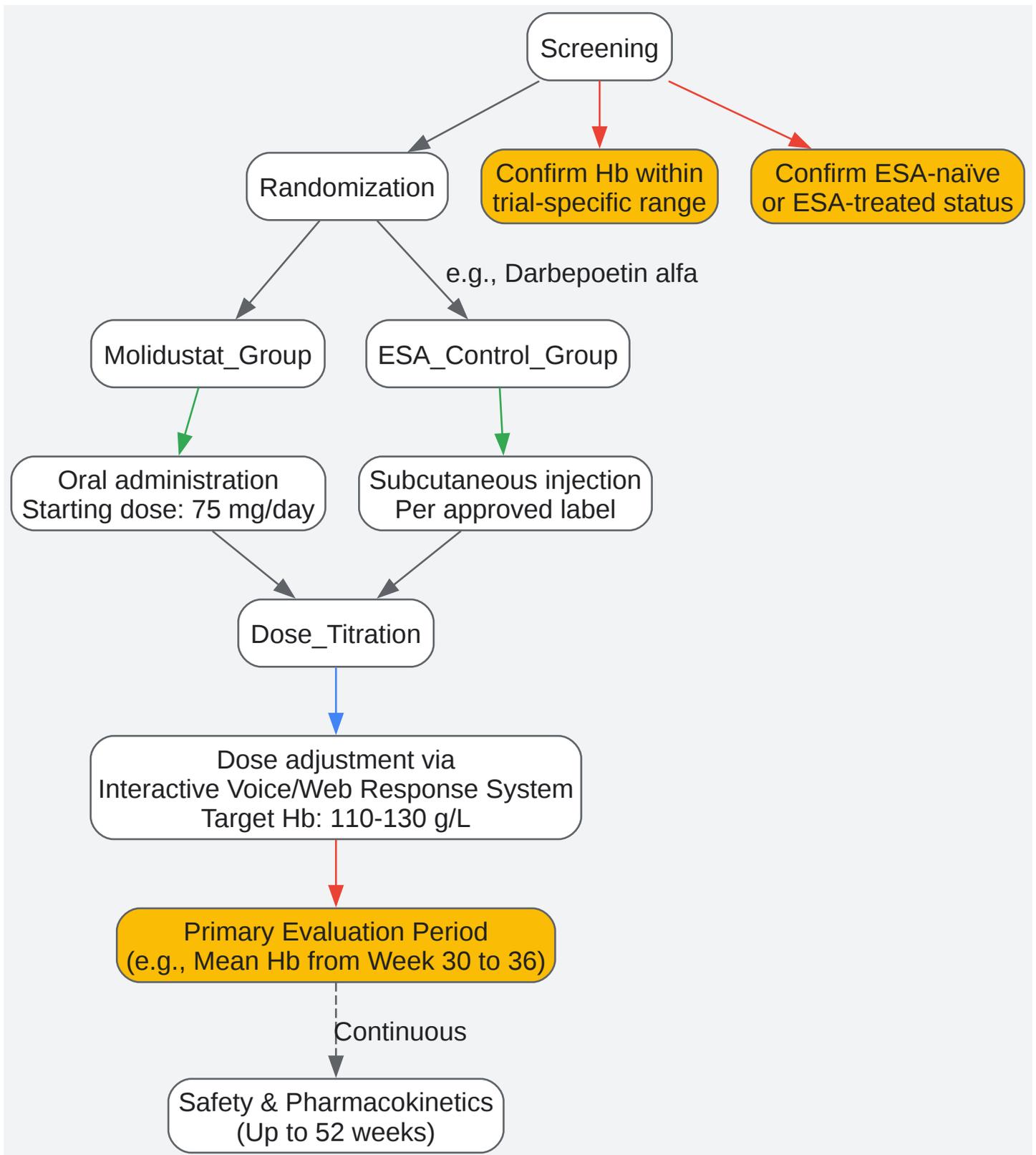


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This diagram illustrates how **molidustat**, by inhibiting HIF-PH, stabilizes HIF- α subunits. These subunits dimerize with HIF- β , translocate to the nucleus, and activate the transcription of erythropoietin (EPO) and

genes involved in iron metabolism (e.g., reducing hepcidin), thereby simultaneously stimulating erythropoiesis and improving iron availability [5] [2] [4].

Detailed Experimental Protocol The following workflow outlines the core methodology from the phase III studies [1] [2]:



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Key Protocol Elements:

- **Dosing and Titration:** The starting dose for **molidustat** was typically 75 mg once daily [2]. Doses for both **molidustat** and the active comparator (darbepoetin alfa) were adjusted regularly, often every 4 weeks, using an interactive voice/web response system (IVRS) to maintain individual patient Hb levels within a narrow target range (e.g., ≥ 110 and < 130 g/L) [1].
- **Primary Endpoint Assessment:** The primary efficacy endpoint was assessed during a predefined evaluation period (e.g., weeks 30-36 of a 52-week treatment period) to measure sustained Hb control [1] [3].
- **Key Secondary Endpoints:** These included responder rates, the proportion of patients with Hb levels within the target range over time, and safety parameters [2] [3].

Conclusion and Research Implications

The clinical trial data demonstrates that **molidustat** is an effective oral alternative to injectable ESAs for managing renal anemia. It is particularly effective in **non-dialysis-dependent CKD patients**, showing superior hemoglobin correction compared to placebo and a slight but significant improvement over ESAs, coupled with positive effects on iron metabolism [5] [6]. For **dialysis-dependent patients**, **molidustat** is non-inferior to ESAs in maintaining hemoglobin levels [5] [6].

Patient-Centered Outcomes: A post-hoc analysis of the MIYABI ND-C and ND-M trials revealed that patient-reported treatment satisfaction, especially regarding **convenience**, was higher with oral **molidustat** than with subcutaneous darbepoetin alfa [7]. This highlights a significant potential benefit for long-term treatment adherence in chronic conditions.

Ongoing post-marketing observational studies (e.g., NCT number not available in search results but referenced as an active study [8]) continue to monitor the long-term safety and effectiveness of **molidustat** in real-world clinical practice, which will further inform its role in treating renal anemia.

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